molecular formula C13H8N2O5 B3269246 5-Nitro-2-picolinoylbenzoic acid CAS No. 50585-83-6

5-Nitro-2-picolinoylbenzoic acid

Cat. No.: B3269246
CAS No.: 50585-83-6
M. Wt: 272.21 g/mol
InChI Key: JTZOIXJQESAZQL-UHFFFAOYSA-N
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Description

5-Nitro-2-picolinoylbenzoic acid is an organic compound with the molecular formula C₁₃H₈N₂O₅ It is a derivative of benzoic acid and contains both a nitro group and a picolinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-picolinoylbenzoic acid typically involves the nitration of 2-picolinoylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-picolinoylbenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Reduction: The major product is 5-amino-2-picolinoylbenzoic acid.

    Substitution: The products depend on the nucleophile used; for example, hydroxylation yields 5-hydroxy-2-picolinoylbenzoic acid.

    Hydrolysis: The major product is this compound itself if starting from an ester or amide derivative.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5-Nitro-2-picolinoylbenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as reduction, substitution, and hydrolysis, which facilitate the creation of derivatives with specific properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionMajor Products
ReductionNitro group can be reduced to an amino group5-Amino-2-picolinoylbenzoic acid
SubstitutionNitro group participates in nucleophilic substitution5-Hydroxy-2-picolinoylbenzoic acid
HydrolysisEster or amide derivatives hydrolyzedParent acid (this compound)

Biological Applications

Enzyme Inhibition and Protein-Ligand Interactions
In biological research, this compound has been utilized to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms.

Case Study: Chloride Channel Blockade

Research has demonstrated that related compounds, such as NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), effectively block chloride channels in isolated rabbit nephrons. NPPB exhibited high potency with an IC50 of 80 nM . This application highlights the potential of nitro-substituted benzoic acids in modulating ion channel activity.

Industrial Applications

Dyes and Specialty Chemicals
this compound is also employed in the production of dyes, pigments, and other specialty chemicals. Its chemical properties enable it to act as a precursor in synthesizing colorants used in various industrial applications.

Table 2: Comparison of Related Compounds

CompoundKey FeaturesApplications
2-Picolinoylbenzoic AcidLacks nitro group; less reactiveLimited applications in synthesis
5-Amino-2-picolinoylbenzoic AcidReduced form; increased biological activityPotential therapeutic applications
5-Hydroxy-2-picolinoylbenzoic AcidFormed through substitution; different propertiesResearch on enzyme interactions

Mechanism of Action

The mechanism of action of 5-Nitro-2-picolinoylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The picolinoyl group can facilitate binding to metal ions or proteins, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Picolinoylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-2-picolinoylbenzoic acid:

    5-Hydroxy-2-picolinoylbenzoic acid: Formed through substitution reactions, with different chemical properties and uses.

Uniqueness

5-Nitro-2-picolinoylbenzoic acid is unique due to the presence of both a nitro group and a picolinoyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.

Biological Activity

5-Nitro-2-picolinoylbenzoic acid (NPPB) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a picolinic acid derivative. Its molecular structure allows it to interact with various biological targets, influencing cellular processes.

Chloride Channel Blockade
NPPB is primarily known for its role as a chloride channel blocker. It has been shown to inhibit Cl^- channels in various cell types, including isolated rabbit nephrons, with an IC50 value of approximately 80 nM . This blockade affects chloride-mediated transport processes, which are essential for maintaining cellular homeostasis.

ATP Release Stimulation
Research indicates that NPPB can stimulate the release of ATP from cells. In studies involving HTC rat hepatoma and Mz-Cha-1 human cholangiocarcinoma cells, NPPB exposure resulted in a rapid increase in extracellular ATP levels, suggesting a potential role in vesicular exocytosis mechanisms . The correlation between NPPB-induced exocytosis and ATP release supports its utility as a biochemical tool for studying cellular energy dynamics.

GPR35 Agonism
NPPB has been identified as an agonist of the GPR35 receptor, which is coupled to Gi/o and G16 pathways. This receptor is predominantly expressed in gastrointestinal tissues and immune cells. NPPB activates GPR35 in HEK293 cells, leading to intracellular calcium mobilization in a concentration-dependent manner . This novel pharmacological activity opens avenues for exploring NPPB's therapeutic potential in gastrointestinal disorders.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Findings Reference
Chloride Channel InhibitionIC50 = 80 nM in rabbit nephrons; affects Cl^- transport processes
ATP Release StimulationStimulates ATP release in multiple cell types; correlated with vesicular exocytosis
GPR35 AgonismActivates GPR35; induces calcium mobilization in HEK293 cells
Enzyme InhibitionInhibits Mycobacterium tuberculosis isocitrate lyase; significant MIC values reported

Case Studies and Research Findings

  • Cellular Response to NPPB
    A study demonstrated that NPPB significantly increased extracellular ATP levels within minutes of exposure across various cell lines. This effect was independent of changes in cell viability or Cl^- channel activity, indicating a specific mechanism of action involving vesicular exocytosis .
  • Pharmacological Implications
    The identification of NPPB as a GPR35 agonist suggests potential therapeutic applications in treating conditions related to gastrointestinal function and immune responses. Further research could lead to the development of more selective GPR35 modulators based on NPPB's structure .
  • Antimycobacterial Activity
    Research on hydrazone derivatives of 5-nitro-2-furoic acid indicated that compounds related to NPPB exhibited promising activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents .

Properties

IUPAC Name

5-nitro-2-(pyridine-2-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-12(11-3-1-2-6-14-11)9-5-4-8(15(19)20)7-10(9)13(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZOIXJQESAZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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